2-(Propylamino)acetonitrile
Description
2-(Propylamino)acetonitrile is an organic compound characterized by a nitrile group (-C≡N) attached to an ethylamine backbone substituted with a propyl group. For instance, prilocaine (C₁₃H₂₀N₂O), a local anesthetic, shares the 2-(propylamino) moiety within its propanamide structure . This suggests that this compound may serve as a precursor or intermediate in synthesizing bioactive molecules. Its reactivity, driven by the nitrile and amine functional groups, enables participation in nucleophilic additions and cyclization reactions, common in drug development.
Properties
IUPAC Name |
2-(propylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5-3-6/h7H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEHYACECVSKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310793 | |
| Record name | 2-(Propylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-81-7 | |
| Record name | 2-(Propylamino)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(Propylamino)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propylamino)acetonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Compounds:
Prilocaine (C₁₃H₂₀N₂O) Structure: Contains 2-(propylamino)propanamide linked to an o-toluidine group. Molecular Weight: 220.31 g/mol . Applications: Local anesthetic with moderate lipophilicity, enabling rapid tissue diffusion .
2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile Structure: Features phenyl substituents on both the acetonitrile and ethylamino groups. Applications: Used in neurological and metabolic drug candidates due to enhanced aromatic interactions with biological targets .
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-butanone Structure: Combines a benzodioxole ring with a propylamino-ketone chain. Regulatory Status: Classified as a controlled substance due to structural similarity to psychoactive compounds .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-(Propylamino)acetonitrile, a compound with the molecular formula C5H12N2, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C5H12N2
- CAS Number : 16728-81-7
- Structure : The compound features a propylamino group attached to an acetonitrile moiety, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor or receptor modulator, influencing cellular pathways that are critical for maintaining homeostasis.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has shown promise in reducing neuronal apoptosis and promoting cell survival . This effect is believed to be mediated through the modulation of apoptotic pathways.
Case Studies
- Neurodegenerative Disorders : A study explored the effects of this compound in a mouse model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and improved motor function, highlighting its potential as a therapeutic agent .
- Antimicrobial Activity : In another investigation, the compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at low concentrations, supporting its use in developing new antimicrobial agents.
Data Tables
| Study | Model | Effect Observed | Concentration |
|---|---|---|---|
| Mouse (Parkinson's) | Reduced neuroinflammation | 10 mg/kg | |
| Bacterial strains | Inhibition of growth | 50 µg/mL |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the propyl group have been shown to enhance biological activity, indicating that further chemical optimization could yield more potent compounds for therapeutic use .
Q & A
Q. What are the established synthetic routes for 2-(propylamino)acetonitrile, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of acetonitrile derivatives with propylamine under controlled pH and temperature can yield the target compound. Reaction optimization should focus on solvent selection (e.g., acetonitrile or dichloromethane), stoichiometric ratios of reactants, and catalysis (e.g., palladium complexes for cross-coupling reactions). Purification often involves column chromatography or recrystallization, with HPLC used to verify purity .
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key signals observed at δ 1.0–1.5 ppm (propyl chain protons) and δ 3.5–4.0 ppm (amine protons). Infrared (IR) spectroscopy identifies nitrile stretching vibrations near 2240 cm⁻¹. Mass spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]⁺ = 113.1 g/mol). Cross-validate results with computational tools (e.g., PubChem data) .
Q. How can researchers detect and quantify this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. Use a C18 column and mobile phases combining ammonium acetate buffer (pH 2.5–9.2) with acetonitrile gradients (e.g., 20–80% acetonitrile). For trace analysis, LC-MS/MS with electrospray ionization (ESI) offers higher sensitivity. Calibration curves should span 0.1–100 µg/mL, with R² > 0.995 .
Advanced Research Questions
Q. How do methodological variations in HPLC analysis affect the resolution of this compound and its impurities?
Mobile phase pH significantly impacts separation. At acidic pH (e.g., pH 2.5 with phosphoric acid), protonation of the amine group improves peak symmetry, while basic conditions (pH 9.2 with ammonium bicarbonate) may co-elute structurally similar impurities. Column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) should be optimized to balance resolution and run time. For example, and report differing acetonitrile ratios (70:30 vs. 32:68) for impurity profiling .
Q. What are the key degradation pathways of this compound under varying storage conditions?
Under oxidative conditions, the nitrile group may hydrolyze to carboxylic acid, while the propylamine chain can undergo dealkylation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in inert atmospheres. Use UPLC-QTOF to identify degradation products, such as 2-aminoacetonitrile or propionaldehyde. Store the compound in amber vials at –20°C with desiccants to prevent hydrolysis .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For receptor-binding studies, ensure consistent buffer systems (e.g., PBS vs. HEPES) and control for solvent interference (e.g., DMSO ≤0.1%). Validate results across orthogonal assays (e.g., fluorescence polarization vs. SPR). highlights receptor-binding inconsistencies due to pH-dependent ionization .
Q. What strategies are recommended for synthesizing isotopically labeled analogs of this compound for metabolic studies?
Incorporate ¹³C or ¹⁵N labels via labeled starting materials (e.g., K¹³CN for the nitrile group). For deuterated analogs, use D₂O or deuterated propylamine in the reaction. Purify labeled compounds using preparative HPLC and confirm isotopic purity (>98%) via high-resolution MS. These analogs are critical for tracking metabolic pathways in vivo .
Q. How can impurity profiles of this compound be mapped, and what thresholds are acceptable for pharmacological studies?
Common impurities include unreacted propylamine and by-products like 2-(dipropylamino)acetonitrile. Use HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Pharmacopeial guidelines (e.g., USP) stipulate total impurities ≤0.5% for API-grade material. lists EP-grade impurities requiring quantification (e.g., Articaine Acid Hydrochloride) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
